4-(5-Fluoro-4-methylpyridine-2-carbonyl)morpholine
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Overview
Description
4-(5-Fluoro-4-methylpyridine-2-carbonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It features a morpholine ring, which is a six-membered heterocyclic amine, and a fluorinated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoro-4-methylpyridine-2-carbonyl)morpholine typically involves the following steps:
Formation of 5-Fluoro-4-methylpyridine-2-carboxylic acid: This can be achieved through the fluorination of 4-methylpyridine-2-carboxylic acid using suitable fluorinating agents such as Selectfluor.
Activation of the carboxylic acid: The carboxylic acid group is activated using reagents like thionyl chloride (SOCl2) to form the corresponding acid chloride.
Coupling with morpholine: The activated acid chloride is then reacted with morpholine to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Fluoro-4-methylpyridine-2-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction of the fluorine atom can lead to the formation of non-fluorinated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or morpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Pyridine N-oxides: Resulting from the oxidation of the pyridine ring.
Non-fluorinated analogs: Resulting from the reduction of the fluorine atom.
Substituted derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-(5-Fluoro-4-methylpyridine-2-carbonyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(5-Fluoro-4-methylpyridine-2-carbonyl)morpholine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-(4-Methylpyridine-2-carbonyl)morpholine: Lacks the fluorine atom.
4-(5-Fluoropyridine-2-carbonyl)morpholine: Lacks the methyl group at the 4-position.
4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness: 4-(5-Fluoro-4-methylpyridine-2-carbonyl)morpholine is unique due to the presence of both the fluorine atom and the methyl group, which can influence its chemical reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-8-6-10(13-7-9(8)12)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERNMQWUCDDUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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